molecular formula C15H19N7 B12270847 1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole

1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole

Cat. No.: B12270847
M. Wt: 297.36 g/mol
InChI Key: AVMOWQFDGFWZOK-UHFFFAOYSA-N
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Description

1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is a complex heterocyclic compound. It features a unique structure that combines multiple nitrogen-containing rings, making it a subject of interest in medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave-mediated methods. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production. Additionally, late-stage functionalization of the triazolo pyridine further demonstrates its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo pyrimidines and imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in critical biological pathways . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole is unique due to its combination of multiple nitrogen-containing rings, which enhances its binding affinity and specificity for various biological targets. This structural complexity also contributes to its broad range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H19N7

Molecular Weight

297.36 g/mol

IUPAC Name

5,6-dimethyl-7-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H19N7/c1-10-11(2)19-15-17-9-18-22(15)14(10)21-7-13(8-21)6-20-5-4-16-12(20)3/h4-5,9,13H,6-8H2,1-3H3

InChI Key

AVMOWQFDGFWZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC(C3)CN4C=CN=C4C

Origin of Product

United States

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